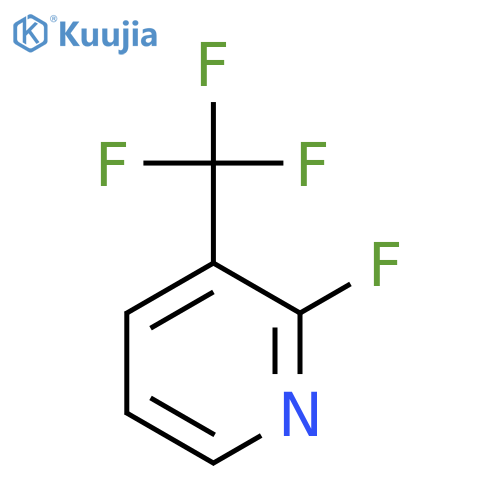Cas no 65753-52-8 (2-Fluoro-3-(trifluoromethyl)pyridine)

65753-52-8 structure
商品名:2-Fluoro-3-(trifluoromethyl)pyridine
2-Fluoro-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Fluoro-3-trifluoromethylpyridine
- C6H3F4N
- 2-fluoro-trifluoromethylpyridine
- 2-fluoro-3-trifluoromethyl-pyridine
- Pyridine, 2-fluoro-3-(trifluoromethyl)-
- Pyridine,2-fluoro-3-(trifluoromethyl)-
- PubChem2405
- KSC623A8B
- UTAQOVYPSZIDTK-UHFFFAOYSA-N
- Fluoro-3-(trifluoromethyl)pyridine
- BCP10987
- BBL101834
- SBB054382
- STL555631
- RP227
- NWNVIUHCEXNPHK-UHFFFAOYSA-N
- AM20061700
- 2-fluoro-3-(trifluoromethyl)pyridine;2-Fluoro-3-trifluoromethylpyridine
- AKOS005064022
- A8904
- FT-0641031
- EN300-1592544
- DS-0542
- 2-Fluoro-3-(trifluoromethyl)pyridine, AldrichCPR
- MFCD04973416
- AC-9486
- Q-101464
- AB21347
- PS-6960
- SY014628
- DTXSID90382564
- SCHEMBL610024
- CS-W019397
- 65753-52-8
- DB-006113
-
- MDL: MFCD04973416
- インチ: 1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
- InChIKey: UTAQOVYPSZIDTK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(N=C([H])C([H])=C1[H])F)(F)F
計算された属性
- せいみつぶんしりょう: 165.02000
- どういたいしつりょう: 165.02
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 149.3°C at 760 mmHg
- フラッシュポイント: No data available
- 屈折率: 1.523
- PSA: 12.89000
- LogP: 2.23950
- じょうきあつ: No data available
2-Fluoro-3-(trifluoromethyl)pyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H227-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 20/21/22-36/37/38-36-25
- セキュリティの説明: S26; S36/37/39; S36
-
危険物標識:


- リスク用語:R20/21/22
- 包装グループ:III
- 危険レベル:6.1
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-Fluoro-3-(trifluoromethyl)pyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Fluoro-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 013923-5g |
2-Fluoro-3-trifluoromethylpyridine |
65753-52-8 | 98% | 5g |
$23.00 | 2024-07-19 | |
| TRC | F596260-1 g |
2-Fluoro-3-(trifluoromethyl)pyridine |
65753-52-8 | 1g |
$ 65.00 | 2022-01-08 | ||
| abcr | AB256370-25g |
2-Fluoro-3-trifluoromethylpyridine, 97%; . |
65753-52-8 | 97% | 25g |
€119.10 | 2024-04-16 | |
| Chemenu | CM120499-100g |
2-Fluoro-3-(trifluoromethyl)pyridine |
65753-52-8 | 98% | 100g |
$*** | 2023-05-29 | |
| Fluorochem | 013923-1g |
2-Fluoro-3-(trifluoromethyl)pyridine |
65753-52-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| TRC | F596260-25 g |
2-Fluoro-3-(trifluoromethyl)pyridine |
65753-52-8 | 25g |
$ 545.00 | 2022-01-08 | ||
| Fluorochem | 013923-25g |
2-Fluoro-3-(trifluoromethyl)pyridine |
65753-52-8 | 98% | 25g |
£71.00 | 2022-03-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125660-10G |
2-fluoro-3-(trifluoromethyl)pyridine |
65753-52-8 | 95% | 10g |
¥ 290.00 | 2023-03-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F185863-25g |
2-Fluoro-3-(trifluoromethyl)pyridine |
65753-52-8 | 98% | 25g |
¥435.90 | 2023-09-02 | |
| abcr | AB256370-100 g |
2-Fluoro-3-trifluoromethylpyridine, 97%; . |
65753-52-8 | 97% | 100g |
€451.30 | 2022-06-11 |
2-Fluoro-3-(trifluoromethyl)pyridine 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
65753-52-8 (2-Fluoro-3-(trifluoromethyl)pyridine) 関連製品
- 58584-98-8(2,6-Difluoro-3-(trifluoromethyl)pyridine)
- 69045-82-5(2-Fluoro-5-(trifluoromethyl)pyridine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:65753-52-8)2-Fluoro-3-(trifluoromethyl)pyridine

清らかである:99%
はかる:100g
価格 ($):208.0